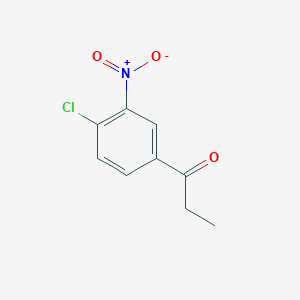

1-(4-Chloro-3-nitrophenyl)propan-1-one

Description

Significance within Organic Chemistry and Substituted Propanone Systems

The significance of 1-(4-chloro-3-nitrophenyl)propan-1-one in organic chemistry lies primarily in its potential as a synthetic intermediate. The propanone moiety attached to a substituted phenyl ring is a common structural motif found in a wide array of organic molecules. Substituted phenylpropanones are recognized as important precursors and scaffolds in medicinal chemistry and materials science.

The specific arrangement of substituents on the phenyl ring of this compound—a chloro group and a nitro group—offers multiple avenues for chemical modification:

The nitro group can be readily reduced to an amino group, which is a key functional group for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This transformation opens up possibilities for forming amides, sulfonamides, and other nitrogen-containing derivatives.

The ketone carbonyl group is susceptible to a variety of reactions, including reduction to a secondary alcohol, reductive amination to form amines, and condensation reactions.

The chloro substituent , while generally less reactive in nucleophilic aromatic substitution, can be replaced under specific conditions, allowing for the introduction of other functional groups.

The interplay of these functional groups makes this compound a valuable substrate for studying reaction mechanisms and for the construction of complex target molecules. Its structure is analogous to other nitrophenyl ketones that serve as intermediates in the synthesis of biologically active compounds. ontosight.ai

Historical Context of Related Phenylpropanone Derivatives

The study of phenylpropanone derivatives is rooted in the foundational developments of organic synthesis. The ability to attach acyl groups to aromatic rings via reactions like the Friedel-Crafts acylation, first reported in 1877, was a pivotal moment in synthetic chemistry. This reaction allowed for the relatively straightforward synthesis of aromatic ketones, including phenylpropanones, from simple aromatic hydrocarbons and acylating agents.

In the broader historical context, the exploration of substituted aromatic ketones has been driven by the search for new molecules with useful properties. For instance, a related class of compounds, the chalcones (α,β-unsaturated ketones), have been investigated for over a century for their wide range of biological activities. researchgate.net This historical interest in the biological potential of substituted aromatic ketones has fueled ongoing research into the synthesis and derivatization of various phenylpropanone systems, including those with nitro and chloro substituents. The development of multistep synthetic strategies to control the substitution pattern on the aromatic ring has been a consistent theme in this field, requiring a deep understanding of the directing effects of different functional groups during electrophilic aromatic substitution. libretexts.orgstackexchange.com

Structural Framework and Nomenclature Precision

The unambiguous identification of this compound is ensured by the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes its molecular architecture:

Propan-1-one : This is the parent structure, indicating a three-carbon chain with a ketone carbonyl group on the first carbon.

1-(...phenyl) : This signifies that a phenyl group is attached to the first carbon of the propan-1-one chain.

4-Chloro-3-nitro : These prefixes indicate the substituents on the phenyl ring and their positions relative to the point of attachment to the propanone chain (which is position 1 on the ring). A chlorine atom is at position 4, and a nitro group (NO₂) is at position 3.

This precise naming convention avoids any ambiguity regarding the compound's isomeric form. The chemical properties and reactivity of the molecule are a direct consequence of this specific arrangement of atoms and functional groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 80093-43-2 |

| Molecular Formula | C₉H₈ClNO₃ |

| SMILES | CCC(=O)C1=CC(=C(C=C1)Cl)N+[O-] |

| InChI | InChI=1S/C9H8ClNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 |

| InChIKey | OGEKZGZVHGKFGG-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 213.62 g/mol |

| Monoisotopic Mass | 213.01927 Da |

| XlogP (Predicted) | 2.4 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEKZGZVHGKFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564074 | |

| Record name | 1-(4-Chloro-3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80093-43-2 | |

| Record name | 1-(4-Chloro-3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Chloro 3 Nitrophenyl Propan 1 One and Its Analogues

Established Synthetic Routes

Established synthetic routes provide reliable, albeit sometimes lengthy, pathways to 1-(4-chloro-3-nitrophenyl)propan-1-one and related compounds. These methods are foundational in organic synthesis and include well-known reactions such as Friedel-Crafts acylation and condensation reactions.

Friedel-Crafts acylation is a primary method for forming carbon-carbon bonds between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones. libretexts.orgsigmaaldrich.com The reaction typically involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comstudymind.co.uk

For the synthesis of this compound, a two-step approach starting from chlorobenzene (B131634) is often considered more effective than a direct acylation of 1-chloro-2-nitrobenzene. The presence of a strongly deactivating nitro group on the ring can hinder the electrophilic substitution reaction. libretexts.org

A plausible synthetic sequence is as follows:

Acylation of Chlorobenzene: Chlorobenzene is first acylated with propanoyl chloride (or propionic anhydride) using a Lewis acid catalyst like AlCl₃. This reaction yields 1-(4-chlorophenyl)propan-1-one. The chloro group is an ortho-, para-director, leading to the substitution primarily at the para position. gauthmath.com

Nitration: The resulting 1-(4-chlorophenyl)propan-1-one is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The acyl group is a meta-director, while the chloro group is an ortho-, para-director. The directing influence of the chloro group guides the incoming nitro group to the ortho position relative to the chlorine atom (position 3 on the ring), yielding the final product, this compound.

An alternative synthetic strategy involves the use of benzenediazonium (B1195382) salts, which are versatile intermediates in the synthesis of substituted aromatic compounds. This route typically involves a Sandmeyer reaction to introduce the chloro substituent.

A hypothetical pathway could begin with a suitably substituted aniline (B41778) derivative. For instance, the synthesis could be designed to start from an aminonitropropiophenone precursor. The key steps would be:

Diazotization: An aromatic amine precursor, such as 4-amino-3-nitrophenylpropan-1-one, is treated with a cold solution of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). knockhardy.org.uk This process converts the primary amino group into a diazonium salt (Ar-N₂⁺Cl⁻). The reaction must be kept at a low temperature (below 10°C) to prevent the unstable diazonium salt from decomposing. knockhardy.org.uk

Sandmeyer Reaction: The resulting benzenediazonium chloride intermediate is then reacted with a copper(I) chloride (CuCl) solution. This step substitutes the diazonium group with a chlorine atom, yielding the target this compound. Nitrogen gas is expelled as a byproduct. knockhardy.org.uk

While effective, the viability of this route is highly dependent on the availability and synthesis of the required substituted aniline starting material.

While not a direct synthesis of this compound itself, the Claisen-Schmidt condensation is a crucial reaction for synthesizing its α,β-unsaturated ketone analogues, commonly known as chalcones. rsc.orgresearchgate.net This reaction is a type of base-catalyzed aldol (B89426) condensation between an aromatic ketone (like this compound) and an aromatic aldehyde that lacks α-hydrogens. uomustansiriyah.edu.iqscispace.com

The general mechanism proceeds as follows:

A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), removes an acidic α-hydrogen from the ketone, forming a nucleophilic enolate.

The enolate attacks the electrophilic carbonyl carbon of the aldehyde.

The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. wpmucdn.com

Using this compound as the ketone component, a variety of chalcone (B49325) analogues can be synthesized by reacting it with different substituted benzaldehydes. These chalcones are important scaffolds in medicinal chemistry. scispace.comresearchgate.net

| Ketone Precursor | Aldehyde Precursor | Resulting Chalcone Analogue | Catalyst/Conditions |

|---|---|---|---|

| Acetophenone | Benzaldehyde | Chalcone (1,3-Diphenyl-2-propen-1-one) | NaOH / Ethanol uomustansiriyah.edu.iq |

| 4'-Chloroacetophenone | Benzaldehyde | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | Solid NaOH (Solvent-free) rsc.org |

| Nitroacetophenones | Nitrobenzaldehydes | Dinitrochalcones | Ultrasonic irradiation researchgate.net |

| This compound | Benzaldehyde | (2E)-1-(4-chloro-3-nitrophenyl)-3-phenylprop-2-en-1-one | Base (e.g., NaOH) |

Precursor Compounds and Starting Materials in Synthesis

The synthesis of this compound relies on a selection of commercially available or readily synthesized precursor compounds. The choice of starting materials is dictated by the selected synthetic route.

| Precursor Compound | Chemical Formula | Role in Synthesis | Relevant Synthetic Route |

|---|---|---|---|

| Chlorobenzene | C₆H₅Cl | Aromatic starting material | Friedel-Crafts Acylation gauthmath.com |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | Aromatic starting material (less common) | Friedel-Crafts Acylation |

| Propanoyl chloride | CH₃CH₂COCl | Acylating agent | Friedel-Crafts Acylation wikipedia.orggoogle.com |

| Aluminum chloride | AlCl₃ | Lewis acid catalyst | Friedel-Crafts Acylation libretexts.orgmasterorganicchemistry.com |

| Nitric Acid / Sulfuric Acid | HNO₃ / H₂SO₄ | Nitrating agents | Electrophilic Aromatic Substitution gauthmath.com |

| 4-Amino-3-nitrophenylpropan-1-one | C₉H₁₀N₂O₃ | Aniline precursor for diazotization | Diazonium Salt / Sandmeyer Reaction |

| Sodium Nitrite / Hydrochloric Acid | NaNO₂ / HCl | Reagents for diazotization | Diazonium Salt / Sandmeyer Reaction knockhardy.org.uk |

| 4-Chloro-3-nitrocoumarin | C₉H₄ClNO₄ | Precursor for related heterocyclic systems | Synthesis of Analogues rsc.orgresearchgate.net |

Advanced Synthetic Techniques

Modern organic synthesis emphasizes efficiency, reduced waste, and novel reaction pathways. Advanced techniques aim to streamline multi-step processes into more concise and elegant procedures.

For this compound, a hypothetical one-pot procedure could be designed based on the Friedel-Crafts route. Such a procedure might involve:

The initial Friedel-Crafts acylation of chlorobenzene with propanoyl chloride and AlCl₃ in a suitable solvent.

After the acylation is complete, the nitrating agents (HNO₃/H₂SO₄) could be carefully added to the same reaction vessel. This would initiate the nitration of the in situ generated 1-(4-chlorophenyl)propan-1-one intermediate.

The success of such a one-pot reaction would depend critically on the compatibility of the reagents and conditions for both the acylation and nitration steps. The Lewis acid from the first step would need to be quenched or managed before the addition of the strong oxidizing acids for the nitration step to avoid unwanted side reactions. While challenging, the development of such a procedure aligns with the principles of green chemistry and process optimization. researchgate.netrsc.org

Solvent-Free Methodologies and Catalytic Approaches

The synthesis of aromatic ketones, including this compound and its analogues, traditionally relies on methods like Friedel-Crafts acylation, which often uses stoichiometric amounts of Lewis acid catalysts and volatile organic solvents. researchgate.net However, contemporary research emphasizes the development of more sustainable and efficient methods through novel catalytic systems and the reduction or elimination of solvents.

Catalytic Approaches: Modern catalytic strategies aim to replace classical Lewis acids with more efficient, recyclable, and environmentally benign alternatives. Aromatic ketones can serve as photocatalysts themselves, utilizing their high triplet energy and long triplet lifetime to act as efficient energy transfer sensitizers in photochemical reactions. researchgate.netacs.org Visible-light-induced processes, for instance, offer a mild and general route for synthesizing aromatic ketones via C-H oxygenation. lidsen.comchemistryviews.org These methods can employ photocatalysts like Eosin Y or cerium chloride (CeCl₃) under an air atmosphere, using light as the energy source. lidsen.comchemistryviews.org Such photocatalytic reactions often exhibit high functional group tolerance and can proceed at ambient temperatures, providing moderate to excellent yields. lidsen.com

Solvent-Free Methodologies: Solvent-free synthesis, often facilitated by mechanochemistry, represents a significant advancement in green chemistry. rsc.org Mechanochemical methods, which involve inducing reactions by grinding or milling solid reactants, eliminate the need for hazardous solvents, often leading to shorter reaction times and alternative product selectivity. rsc.orgbeilstein-journals.orgnih.gov For the synthesis of aromatic ketones, solvent-free reactions can be performed using high-speed vibration milling, which provides the necessary energy to initiate the reaction between solid reagents. researchgate.net This approach not only reduces the environmental footprint by eliminating solvent waste but also enhances safety and can simplify product purification. beilstein-journals.orgnih.gov For example, the synthesis of chalcones, which are α,β-unsaturated ketones, has been successfully demonstrated by grinding aromatic aldehydes and ketones with a solid base like sodium hydroxide. researchgate.net

Below is a comparison of different synthetic approaches for aromatic ketones:

Interactive Table 1: Comparison of Synthetic Approaches for Aromatic Ketones| Methodology | Energy Source | Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|---|

| Traditional Friedel-Crafts | Thermal (Heating) | Lewis Acids (e.g., AlCl₃) | Organic Solvents | Well-established, versatile |

| Photocatalysis | Visible Light | Eosin Y, CeCl₃ | Water, Organic Solvents | Mild conditions, high selectivity, uses air as oxidant lidsen.comchemistryviews.org |

| Mechanochemistry | Mechanical Grinding/Milling | Solid-state reagents | Solvent-free | Reduced waste, shorter reaction times, enhanced safety rsc.orgbeilstein-journals.orgresearchgate.net |

Chemo- and Regioselectivity in Synthesis

Achieving the desired substitution pattern in polysubstituted aromatic compounds like this compound is critically dependent on controlling the chemo- and regioselectivity of the synthetic steps. The final arrangement of the chloro, nitro, and propanoyl groups on the benzene (B151609) ring is dictated by the directing effects of the substituents present during the key bond-forming reactions.

Two primary retrosynthetic pathways can be envisioned for this target molecule:

Friedel-Crafts Acylation of 1-chloro-2-nitrobenzene: In this route, the aromatic ring already contains the chloro and nitro substituents. The regioselectivity of the incoming propanoyl group is determined by the combined directing influence of these groups. The chlorine atom is an ortho-, para-director, while the nitro group is a strong meta-director. Both groups direct the electrophilic attack to the position that is para to the chlorine and meta to the nitro group. This concerted directing effect strongly favors the formation of the desired 1,3,4-substituted product. alexandonian.com

Nitration of 1-(4-chlorophenyl)propan-1-one: This pathway involves introducing the nitro group onto a pre-existing 1-(4-chlorophenyl)propan-1-one scaffold. The regioselectivity is governed by the chloro and propanoyl groups. The chloro group is ortho-, para-directing, while the propanoyl group, being an acyl group, is a deactivating meta-director. libretexts.org The propanoyl group directs the incoming nitronium ion (NO₂⁺) to the 3-position (meta), which is also the 3-position relative to the chloro group (ortho). The synergy between the meta-directing acyl group and the ortho-directing chloro group guides the nitration to the desired position, yielding this compound. d-nb.infonih.gov Studies have shown that in electrophilic aromatic substitution, activating groups generally direct substitution to the ortho/para positions, while deactivating groups direct to the meta position. alexandonian.com

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. For instance, during the synthesis, conditions must be chosen to avoid unwanted side reactions, such as the reduction of the nitro group or the ketone carbonyl, unless specifically desired in a subsequent step.

Optimization of Synthetic Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. nih.govbeilstein-journals.org

For Friedel-Crafts acylation, which is a likely step in the synthesis, the choice of Lewis acid catalyst and its stoichiometry are crucial. While aluminum chloride (AlCl₃) is common, other catalysts may offer better yields or milder conditions. The reaction is often sensitive to temperature; lower temperatures can help minimize side reactions, while higher temperatures can increase the reaction rate. researchgate.net Similarly, adjusting the reaction time is essential to ensure the reaction proceeds to completion without the formation of degradation products. scielo.br

Recent studies on the nitration of aromatic compounds highlight that the hydrocarbon-to-acid ratio and the concentration of nitric acid significantly influence product yield and distribution, with lower acid ratios and shorter reaction times often leading to higher selectivity for mono-nitration. frontiersin.orgfrontiersin.org

The following table summarizes typical parameters that are optimized for related aromatic ketone syntheses to maximize yields.

Interactive Table 2: Optimization of Reaction Parameters for Aromatic Ketone Synthesis

| Parameter | Variable Conditions | Impact on Reaction | Typical Goal |

|---|---|---|---|

| Catalyst | Type (e.g., AlCl₃, FeCl₃), Molar Ratio (e.g., 1.0-3.0 equiv.) | Affects electrophile generation and reaction rate. researchgate.net | High conversion with minimal catalyst loading. |

| Solvent | Dichloromethane, Nitrobenzene, Carbon Disulfide, Solvent-free | Influences reactant solubility and reaction pathway. researchgate.netscielo.br | Maximize yield and selectivity, minimize environmental impact. |

| Temperature | 0 °C to 100 °C | Controls reaction rate and selectivity; higher temps can lead to byproducts. scielo.br | Find the lowest temperature for efficient conversion. |

| Time | 30 minutes to 48 hours | Determines the extent of reaction completion. scielo.br | Shortest time to achieve maximum yield. |

| Reactant Ratio | Substrate/Acylating Agent/Nitrating Agent | Affects reaction kinetics and prevents side reactions like di-substitution. frontiersin.org | Use near-stoichiometric amounts to maximize atom economy. |

Advanced Spectroscopic Characterization of 1 4 Chloro 3 Nitrophenyl Propan 1 One

Vibrational Spectroscopy

Analysis of Vibrational Modes and Potential Energy Distribution

The key functional groups contributing to the vibrational spectrum are the propanone moiety, the chloro-substituted nitrophenyl ring, and the nitro group. The aromatic ring exhibits several characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The carbonyl group (C=O) of the propanone side chain is expected to produce a strong, distinct band in the IR spectrum. The nitro group (NO₂) has characteristic symmetric and asymmetric stretching vibrations, which are sensitive to the electronic environment of the aromatic ring. The C-Cl bond also has a characteristic stretching frequency.

A representative table of the most significant vibrational modes, their expected frequency ranges, and their primary contributions based on PED analysis for similar structures is presented below.

Interactive Table 1: Predicted Vibrational Modes and Potential Energy Distribution for 1-(4-Chloro-3-nitrophenyl)propan-1-one

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~3100-3000 | ν(C-H) aromatic | >90% C-H stretching of the phenyl ring |

| ~2980-2940 | νₐₛ(CH₃), νₐₛ(CH₂) | >85% Asymmetric C-H stretching of the ethyl group |

| ~2900-2880 | νₛ(CH₃), νₛ(CH₂) | >88% Symmetric C-H stretching of the ethyl group |

| ~1700-1680 | ν(C=O) | >80% Carbonyl stretching |

| ~1600-1585 | ν(C-C) aromatic | ~50% C-C stretching in the phenyl ring |

| ~1530-1515 | νₐₛ(NO₂) | >75% Asymmetric NO₂ stretching |

| ~1470-1450 | δ(CH₃), δ(CH₂) | ~60% CH₃ and CH₂ bending/scissoring |

| ~1350-1340 | νₛ(NO₂) | >70% Symmetric NO₂ stretching |

| ~1280 | ν(C-C) aromatic | ~45% C-C stretching coupled with C-H in-plane bending |

| ~850-830 | γ(C-H) out-of-plane | >80% C-H out-of-plane bending of adjacent aromatic hydrogens |

| ~750-730 | ν(C-Cl) | >65% C-Cl stretching |

| ~680-660 | δ(NO₂) | ~60% NO₂ scissoring/bending |

Abbreviations: ν - stretching; νₐₛ - asymmetric stretching; νₛ - symmetric stretching; δ - in-plane bending/scissoring; γ - out-of-plane bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The chromophores in this compound—namely the carbonyl group (C=O), the nitro group (NO₂), and the substituted benzene (B151609) ring—give rise to characteristic absorption bands in the UV-visible region. youtube.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like non-bonding, n, or pi, π, orbitals) to higher energy antibonding orbitals (π*). youtube.comlibretexts.org

The spectrum of this compound is expected to be dominated by two main types of transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group. youtube.com The conjugation of the carbonyl group with the nitrophenyl ring is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.

n → π* Transitions: These are lower-intensity absorptions that arise from the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. youtube.comlibretexts.org These transitions typically occur at longer wavelengths than π → π* transitions. libretexts.org

The nitro and chloro substituents on the benzene ring act as auxochromes and modify the absorption characteristics of the primary chromophore. The nitro group, being a strong electron-withdrawing group, significantly enhances conjugation and shifts the primary absorption bands to longer wavelengths.

Interactive Table 2: Expected Electronic Transitions for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~260-280 | High (~10,000-15,000 L mol⁻¹ cm⁻¹) | π → π | Nitrophenyl Ring / Carbonyl |

| ~330-350 | Low (~100-500 L mol⁻¹ cm⁻¹) | n → π | Carbonyl Group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk For this compound (Molecular Formula: C₉H₈ClNO₃), the nominal molecular weight is 213 g/mol .

Upon electron impact ionization, the molecule forms a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak (containing ³⁷Cl) that is approximately one-third the intensity of the M⁺ peak (containing ³⁵Cl). miamioh.edu

The key fragmentation pathways for this molecule are predicted to be:

α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of the ethyl radical (•C₂H₅, 29 Da) would result in a highly stable acylium ion at m/z 184. libretexts.org This is often the base peak in the spectrum.

Loss of Nitro Group: Aromatic nitro compounds can lose NO₂ (46 Da) or NO (30 Da). miamioh.edu This would lead to fragments at m/z 167 (M-46) or m/z 183 (M-30).

Cleavage of the Propanone Chain: Cleavage can also occur to yield the chloronitrophenyl cation at m/z 156.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 213/215 | [C₉H₈ClNO₃]⁺˙ | Molecular Ion (M⁺˙) | Shows characteristic 3:1 isotopic pattern for chlorine. |

| 184/186 | [C₇H₃ClNO₂CO]⁺ | Acylium ion | Result of α-cleavage (loss of •C₂H₅). Likely base peak. |

| 167/169 | [C₉H₈ClO]⁺˙ | Loss of •NO₂ | Common fragmentation for nitroaromatics. |

| 156/158 | [C₆H₃ClNO]⁺ | 4-chloro-3-nitrophenyl cation | Cleavage of the C-CO bond. |

| 126/128 | [C₆H₃Cl]⁺ | Chlorophenyl cation | Subsequent loss of NO from the m/z 156 fragment. |

| 57 | [C₃H₅O]⁺ | Propanoyl cation | Formed by cleavage of the bond between the ring and carbonyl carbon. |

Crystallographic Analysis and Solid State Studies of 1 4 Chloro 3 Nitrophenyl Propan 1 One

Single-Crystal X-ray Diffraction (XRD)

A cornerstone of chemical and material science, single-crystal XRD provides unequivocal proof of molecular structure. This technique would be essential in determining the precise three-dimensional arrangement of atoms in 1-(4-Chloro-3-nitrophenyl)propan-1-one.

Crystal Structure Determination and Molecular Geometry

An experimental determination of the crystal structure would provide fundamental information such as the crystal system, space group, and unit cell dimensions. This data would form the basis for understanding the compound's solid-state properties. Furthermore, it would allow for a detailed analysis of the molecular geometry, including the planarity of the phenyl ring and the orientation of the propanone and nitro substituents.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Precise measurements of bond lengths, bond angles, and torsion angles are critical for a complete understanding of the molecule's conformation and electronic structure. This data would allow for comparisons with theoretically calculated values and with experimentally determined values for structurally analogous compounds. Of particular interest would be the C-Cl, C-N, and C=O bond lengths, as well as the torsion angles defining the orientation of the nitro group and the propanone side chain relative to the aromatic ring.

Conformational Analysis in the Crystalline State

The conformation adopted by the molecule in the solid state is a result of a delicate balance between intramolecular steric and electronic effects and intermolecular packing forces. A crystallographic study would reveal the preferred conformation of the propanone side chain and the degree of twisting of the nitro group out of the plane of the phenyl ring.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice is dictated by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the physical properties of the solid material.

Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds may play a significant role in stabilizing the crystal structure. A detailed crystallographic analysis would identify and characterize these interactions, providing insight into the formation of potential supramolecular synthons that guide the crystal packing.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the nature and relative importance of various intermolecular contacts, including van der Waals forces, halogen bonding, and π-π stacking interactions. This analysis would provide a comprehensive picture of the forces governing the crystal packing of this compound.

Polymorphism and Crystallization Phenomena

There is no available scientific literature reporting on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry. Studies on potential different crystalline forms and the thermodynamic or kinetic conditions that might favor their formation have not been publicly documented for this compound.

Computational Crystallography and Experimental Correlation

A correlation between theoretical predictions and experimental crystallographic data for this compound cannot be established due to the absence of published experimental crystal structure data. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting crystal structures and understanding intermolecular interactions. However, without experimental data for validation, these computational models remain theoretical. There are currently no dedicated computational crystallography studies for this compound in the accessible scientific databases.

Computational Chemistry and Theoretical Modeling of 1 4 Chloro 3 Nitrophenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of molecular systems. These methods allow for the detailed analysis of the geometric and electronic properties of 1-(4-chloro-3-nitrophenyl)propan-1-one.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For a molecule with a similar core structure, such as (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, crystallographic studies reveal specific dihedral angles between the benzene (B151609) rings. researchgate.net In the case of this compound, DFT calculations would similarly elucidate the spatial arrangement of the chloronitrophenyl group relative to the propanone side chain. The presence of the nitro group can influence the planarity of the benzene ring. mdpi.com The electronic structure, including the distribution of electron density and the molecular orbital energies, is also a key output of DFT calculations, providing a foundation for understanding the molecule's reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylpropanone Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| C-N (nitro) | 1.48 | - | - |

| C=O | 1.23 | - | - |

| C-C (ring) | 1.39 (avg) | 120 (avg) | - |

| O-N-O | - | ~125 | - |

| Phenyl-C=O | - | - | Variable |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a description of the Lewis-like chemical bonding structure of a molecule. By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify the stability arising from electron delocalization.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Charge Transfer

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For nitrophenyl derivatives, the HOMO is often delocalized over the phenyl ring, while the LUMO can be localized on the nitrophenyl moiety. materialsciencejournal.org This distribution suggests that the molecule is susceptible to both electrophilic and nucleophilic attack at different regions. The energy of these orbitals can be calculated using DFT methods, and these values are indicative of the molecule's electron-donating and accepting capabilities. A related study on a chalcone (B49325) derivative, 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one, highlights the importance of HOMO and LUMO in understanding its inhibitive properties.

Table 2: Illustrative Frontier Orbital Energies for a Nitrophenyl Derivative

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack. The hydrogen atoms and the carbon atom attached to the chlorine would likely exhibit positive potential, making them susceptible to nucleophilic attack. The MEP analysis for a structurally related nitrophenyl pyran carboxylate derivative revealed that hydrogen atoms accumulate a positive potential. materialsciencejournal.org

Fukui Functions and Average Local Ionization Energy (ALIE) for Reactive Centers

Fukui functions are used in computational chemistry to describe the local reactivity of a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.

In a theoretical study of 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one, Fukui functions were used to analyze the local reactivity, with the heteroatoms (oxygen and nitrogen) being identified as key reactive sites. For this compound, similar analysis would pinpoint the specific atoms most involved in chemical reactions. Average Local Ionization Energy (ALIE) provides another way to identify reactive centers by mapping the energy required to remove an electron from any point on the electron density surface.

Bond Dissociation Energies (BDE) for Chemical Stability Analysis

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of the strength of a chemical bond and, consequently, the chemical stability of a molecule. Higher BDE values indicate stronger bonds and greater stability.

For this compound, the BDEs of various bonds, such as the C-Cl, C-N, and C-C bonds, can be computationally estimated. These values provide insight into the molecule's thermal stability and the likelihood of bond cleavage under different conditions. For instance, the C-Cl bond is a potential site for reaction, and its BDE would be a critical parameter in predicting such reactivity. General tables of BDEs show that a C-Cl bond in an aromatic system has a significant bond strength. ucsb.edu

Table 3: Representative Bond Dissociation Energies (Illustrative)

| Bond | Bond Dissociation Energy (kJ/mol) |

| Aryl-Cl | ~400 |

| Aryl-NO2 | ~250 |

| C-C (side chain) | ~350 |

| C-H (aliphatic) | ~410 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes and intermolecular interactions of this compound.

The interaction of a solute with its solvent environment is critical to understanding its chemical behavior, reactivity, and solubility. MD simulations can model this compound in various solvents, such as water, ethanol, or less polar media, to explore these interactions.

A key analytical tool in this context is the Radial Distribution Function, g(r), which describes the probability of finding a solvent molecule at a distance 'r' from a specific atom or functional group on the solute. For this compound, RDFs would be calculated to understand the solvation structure around its key regions:

The Carbonyl Group (C=O): The oxygen atom of the carbonyl group is a hydrogen bond acceptor. In protic solvents like water, the RDF would likely show a sharp, high-intensity peak at a short distance (around 2-3 Å), indicating a well-defined solvation shell of water molecules forming hydrogen bonds.

The Phenyl Ring and Ethyl Chain: These regions are more hydrophobic. In an aqueous environment, the RDF would show that water molecules are more loosely organized and at a greater distance from these non-polar parts compared to the polar functional groups.

This compound possesses several rotatable single bonds, leading to conformational flexibility. MD simulations can track the torsional angles of these bonds over time to map the molecule's conformational landscape. Key areas of interest include:

Rotation of the Propanoyl Group: The dihedral angle between the phenyl ring and the plane of the carbonyl group is crucial. Simulations would reveal the preferred orientation and the energy barriers to rotation, determining whether the propanoyl group is co-planar with the ring or twisted.

Orientation of the Nitro Group: The rotation of the nitro group relative to the phenyl ring plane can influence the molecule's conjugation and electronic properties.

Ethyl Chain Flexibility: The C-C single bonds in the ethyl group allow for various conformations, which can be sampled during an MD simulation to understand its dynamic behavior.

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a highly accurate quantum mechanical method for predicting a range of molecular properties, including spectroscopic parameters. By calculating the electronic structure of this compound, its NMR and vibrational spectra can be reliably simulated.

The Gauge-Independent Atomic Orbital (GIAO) method is a popular and effective DFT-based approach for calculating NMR chemical shifts. nih.govresearchgate.net The computed values for the optimized molecular geometry can be correlated with experimental data to confirm the structure. nih.gov The predicted shifts for this compound would reflect its electronic environment: the electron-withdrawing effects of the chloro, nitro, and carbonyl groups would cause downfield shifts (higher ppm values) for nearby nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are for illustrative purposes.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~198.5 |

| Phenyl C1 (C-C=O) | - | ~137.0 |

| Phenyl C2 | ~8.25 | ~126.0 |

| Phenyl C3 (C-NO₂) | - | ~135.5 |

| Phenyl C4 (C-Cl) | - | ~133.0 |

| Phenyl C5 | ~7.70 | ~131.5 |

| Phenyl C6 | ~8.05 | ~129.0 |

| Methylene (B1212753) (-CH₂-) | ~3.10 | ~32.0 |

To generate this table, select a cell and click the "Chart" icon to create a chart from the data.

Computed Vibrational Frequencies

DFT calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. These computed frequencies are invaluable for assigning the peaks observed in experimental spectra to specific molecular motions (stretching, bending, etc.). For this compound, key predicted vibrations would include the characteristic frequencies of its functional groups.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical, unscaled frequency values for illustrative purposes. Actual calculations often employ scaling factors for better agreement with experimental data.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Symmetric Stretch | -NO₂ | ~1350 | Strong |

| Asymmetric Stretch | -NO₂ | ~1530 | Strong |

| Stretch | C=O (Ketone) | ~1700 | Strong |

| Stretch | C-Cl | ~750 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | ~3100 | Medium |

To generate this table, select a cell and click the "Chart" icon to create a chart from the data.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit enhanced NLO responses. researchgate.netresearchgate.net Although this compound lacks a traditional extended π-system, the presence of the strongly electron-withdrawing nitro and carbonyl groups on the phenyl ring can induce significant intramolecular charge transfer, leading to notable NLO properties.

DFT calculations are a standard tool for predicting NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which is the primary measure of second-order NLO activity. mdpi.com A larger β value indicates a stronger NLO response. The analysis of these parameters provides insight into the molecule's potential for NLO applications.

Table 3: Predicted NLO Properties for this compound (Note: These are hypothetical values for illustrative purposes, calculated at a representative DFT level.)

| Property | Symbol | Predicted Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | ~4.5 | Debye |

| Mean Polarizability | α | ~150 | a.u. |

To generate this table, select a cell and click the "Chart" icon to create a chart from the data.

The significant predicted hyperpolarizability would stem from the charge asymmetry induced by the potent electron-withdrawing nitro group positioned ortho to the chloro substituent and meta to the propanoyl group.

Theoretical Basis for Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are fundamentally governed by the electronic properties of its constituent functional groups attached to the phenyl ring. The presence of a chloro group, a nitro group, and a propanoyl group dictates the electron density distribution across the aromatic system, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

The nitro group (NO₂) is a strong electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect. This significantly deactivates the benzene ring towards electrophilic aromatic substitution. Theoretical studies on similar nitroaromatic compounds have shown that the deactivating nature of the nitro group is a dominant factor in determining reactivity. core.ac.ukresearchgate.net Conversely, the chloro group, while also electron-withdrawing via its inductive effect (-I), possesses a lone pair of electrons that can be donated to the ring through a positive mesomeric effect (+M). In situations of electrophilic attack, the interplay of these effects directs incoming electrophiles.

Computational models, such as those based on Density Functional Theory (DFT), are employed to calculate the electron density at various positions on the aromatic ring. researchgate.net For this compound, the positions ortho and para to the activating group (in this case, the less deactivating chloro group relative to the nitro group) and meta to the deactivating groups (nitro and propanoyl) are key to determining regioselectivity. The propanoyl group also acts as an electron-withdrawing and deactivating group. Therefore, any electrophilic substitution is predicted to be highly disfavored.

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing properties of the nitro group are paramount. This group stabilizes the formation of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution reactions. Theoretical calculations on chloronitrobenzene derivatives indicate that the presence of a nitro group ortho or para to a leaving group (like the chloro group in this molecule) significantly enhances the rate of nucleophilic substitution. gla.ac.uk In this compound, the chloro and nitro groups are ortho to each other, suggesting a potential for nucleophilic substitution at the position of the chlorine atom.

The selectivity of reactions involving the propanoyl side chain can also be rationalized through computational modeling. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. The electron-withdrawing nature of the substituted phenyl ring would further enhance the electrophilicity of this carbonyl carbon.

Table 1: Predicted Reactivity Parameters for this compound (Note: The following data is representative and based on theoretical principles for similar compounds, not direct computation on the specific molecule.)

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Low | Lower reactivity towards electrophiles |

| LUMO Energy | Low | Higher reactivity towards nucleophiles |

| Electron Density on Ring | Depleted, especially ortho/para to NO₂ | Deactivated for electrophilic substitution |

| Partial Charge on Carbonyl C | Highly Positive | Susceptible to nucleophilic attack |

Charge Hopping Properties and Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the charge transport characteristics of organic molecules. For this compound, these calculations can predict properties relevant to its potential use in organic electronics, although specific studies on its charge hopping are not prevalent. The charge transport in organic materials often occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between localized states on adjacent molecules.

The efficiency of charge hopping is influenced by several factors that can be estimated computationally, including reorganization energy and electronic coupling between adjacent molecules. A low reorganization energy is desirable for efficient charge transport. Quantum chemical calculations can be used to determine the reorganization energy, which is the energy difference between the neutral and ionized geometries of the molecule.

Electronic structure calculations also provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the electron-donating and electron-accepting capabilities of the molecule. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group generally leads to low-lying LUMO energy levels. mdpi.comnih.gov This suggests that this compound would be a better electron acceptor (n-type material) than an electron donor (p-type material).

The electronic coupling between molecules in a solid-state packing arrangement is also a key determinant of charge mobility. This coupling is highly dependent on the intermolecular distance and orientation, which can be predicted through crystal structure prediction methods combined with quantum chemical calculations.

Table 2: Predicted Electronic Properties of this compound (Note: The following data is representative and based on theoretical principles for similar compounds, not direct computation on the specific molecule.)

| Property | Predicted Value/Characteristic | Significance |

| Ionization Potential | High | Difficult to oxidize (p-doping) |

| Electron Affinity | High | Favorable to reduce (n-doping) |

| HOMO-LUMO Gap | Relatively Large | Influences optical and electronic properties |

| Reorganization Energy (Electron) | Moderate | Affects electron transport rate |

| Reorganization Energy (Hole) | High | Likely poor hole transport |

Chemical Reactivity and Transformation Pathways of 1 4 Chloro 3 Nitrophenyl Propan 1 One

Electrophilic Aromatic Substitution Reactions on the Halonitrophenyl Ring

The aromatic ring of 1-(4-chloro-3-nitrophenyl)propan-1-one is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the propanoyl group (-C(O)CH₂CH₃). Both of these groups pull electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. stackexchange.comlibretexts.org

The directing effects of the substituents on the ring are as follows:

Propanoyl group (at C1): A meta-director and a strong deactivator.

Nitro group (at C3): A meta-director and a very strong deactivator.

Chloro group (at C4): An ortho-, para-director and a deactivator.

When considering the potential sites for an incoming electrophile, the directing effects of all three groups must be analyzed. The propanoyl group directs to positions C3 and C5. The nitro group directs to positions C1 and C5. The chloro group directs to its ortho positions (C3 and C5) and its para position (C1). All three substituents direct, to some extent, to the C5 position. The other available positions (C2 and C6) are not favored by the primary directing effects.

Therefore, should an electrophilic aromatic substitution reaction occur under forcing conditions, the incoming electrophile would most likely be directed to the C5 position. However, the heavily deactivated nature of the ring makes such reactions challenging and generally require harsh conditions. masterorganicchemistry.comyoutube.com

Nucleophilic Reactions at the Ketone Moiety

The ketone's carbonyl group is a key site for nucleophilic reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.comyoutube.com

Reduction Transformations

The ketone functional group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents used.

Reduction to a Secondary Alcohol: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to 1-(4-chloro-3-nitrophenyl)propan-1-ol. youtube.com

Complete Deoxygenation to an Alkane: The complete reduction of the carbonyl group to a methylene (-CH₂-) group while preserving the nitro group requires specific methods. Standard strong acid (Clemmensen) or basic (Wolff-Kishner) reductions would also reduce the nitro group. A selective method involves first converting the ketone to its tosylhydrazone, followed by reduction with a mild hydride reagent such as sodium cyanoborohydride (NaCNBH₃). stackexchange.comechemi.com This sequence yields 1-(4-chloro-3-nitrophenyl)propane.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | 1. NaBH₄2. H₂O | 1-(4-Chloro-3-nitrophenyl)propan-1-ol | Ketone to Alcohol |

| This compound | 1. Tosylhydrazine2. NaCNBH₃ | 1-(4-Chloro-3-nitrophenyl)propane | Ketone to Alkane |

Condensation and Addition Reactions

The ketone can undergo various condensation and addition reactions. The presence of alpha-hydrogens on the ethyl part of the propanoyl group allows for reactions such as aldol-type condensations.

Hydrazone Formation: The ketone reacts with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone. This reaction is a classic qualitative test for aldehydes and ketones. learncbse.in

Claisen-Schmidt Condensation: In the presence of a base, the ketone can react with an aldehyde that lacks alpha-hydrogens, such as benzaldehyde, in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, also known as a chalcone (B49325). byjus.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | 2,4-Dinitrophenylhydrazine | Acidic (H⁺) | 2,4-Dinitrophenylhydrazone |

| This compound | Benzaldehyde | Basic (e.g., NaOH) | α,β-Unsaturated Ketone |

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction. It also plays a crucial electronic role in activating the ring for other reactions.

Reduction to an Amine: The most common reaction of the nitro group is its reduction to a primary amine (-NH₂). This transformation is fundamental in the synthesis of many aromatic compounds. Various reagents can accomplish this reduction, with some offering selectivity in the presence of other reducible groups. youtube.com Catalytic hydrogenation (H₂/Pd) is effective but may also reduce other functional groups. More selective reduction can be achieved using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl). youtube.com The product of this reaction is 1-(3-amino-4-chlorophenyl)propan-1-one.

| Starting Material | Reagent(s) | Product |

| This compound | H₂, Pd/C | 1-(3-Amino-4-chlorophenyl)propan-1-one |

| This compound | Fe, HCl | 1-(3-Amino-4-chlorophenyl)propan-1-one |

| This compound | Sn, HCl | 1-(3-Amino-4-chlorophenyl)propan-1-one |

Reactions Involving the Chloro Substituent

The chloro substituent on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The feasibility of this reaction is highly dependent on the electronic nature of the ring. The presence of the strong electron-withdrawing nitro group positioned ortho to the chlorine atom strongly activates the ring for nucleophilic attack. chemistrysteps.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.comchegg.com The negative charge in this intermediate is delocalized onto the ortho and para positions, and importantly, onto the nitro group, which provides significant stabilization. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring.

A variety of nucleophiles can displace the chloride, leading to a range of substituted products.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide (B78521) | NaOH | 1-(4-Hydroxy-3-nitrophenyl)propan-1-one |

| Alkoxide | NaOCH₃ | 1-(4-Methoxy-3-nitrophenyl)propan-1-one |

| Ammonia | NH₃ | 1-(4-Amino-3-nitrophenyl)propan-1-one |

| Thiolate | NaSCH₃ | 1-(4-(Methylthio)-3-nitrophenyl)propan-1-one |

Oxidation Reactions

This compound is generally resistant to oxidation under typical conditions.

Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the deactivating nitro and propanoyl groups, makes it resistant to oxidative degradation.

Side Chain: The propanoyl side chain lacks a hydrogen atom on the benzylic carbon (the carbon attached to the ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid typically require at least one benzylic hydrogen to oxidize an alkyl side chain to a carboxylic acid. youtube.com Since the benzylic carbon is a carbonyl carbon with no C-H bonds, this type of side-chain oxidation will not occur. The molecule is therefore stable to common oxidizing agents that target benzylic positions. Extremely harsh oxidative conditions would likely lead to the decomposition of the molecule rather than a selective transformation.

Mechanistic Organic Chemistry Investigations

Detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available scientific literature. However, the reactivity of this compound can be inferred from the behavior of its constituent functional groups: the propiophenone (B1677668) moiety, the aromatic nitro group, and the chloro substituent. The interplay of these groups dictates the compound's chemical behavior, particularly in reactions involving the carbonyl group, the aromatic ring, and the nitro group.

The electron-withdrawing nature of both the nitro group and the chloro atom deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, although the chloro group is not in a position typically activated for facile displacement (ortho or para to the strong electron-withdrawing nitro group).

Investigations into related compounds, such as 4-chloro-3-nitrocoumarin, have explored nitro group-directed reductive coupling reactions. rsc.org In these studies, the nitro group plays a crucial role in the reaction mechanism, often being reduced to facilitate subsequent intramolecular cyclizations. rsc.org While not a direct study of this compound, these findings suggest that the nitro group is a key site of reactivity that can be exploited for synthetic transformations.

Furthermore, kinetic studies on the nucleophilic substitution reactions of similar compounds, like 4-chloro-2-nitrophenyl benzoates, with amines have revealed detailed mechanistic insights, including the potential for a change in the rate-determining step depending on the nucleophile's basicity. researchgate.net Such studies underscore the complex mechanistic possibilities for compounds bearing both chloro and nitro substituents on a phenyl ring.

The carbonyl group of the propiophenone can undergo typical ketone reactions. For instance, α-alkylation of propiophenone is a known transformation, and similar reactivity could be expected for its substituted derivatives, albeit influenced by the electronic effects of the aromatic substituents.

Chalcones, which are α,β-unsaturated ketones, can be synthesized from aromatic ketones and aldehydes via a Claisen-Schmidt condensation. researchgate.net It is plausible that this compound could serve as a precursor in similar condensation reactions, leading to the formation of chalcone derivatives with potential biological activities. The mechanism of such reactions typically involves the base-catalyzed formation of an enolate from the ketone, which then acts as a nucleophile.

In the broader context of chloronitrophenyl compounds, their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals, is documented. wjpsonline.com For example, related nitrophenyl compounds are key intermediates in the synthesis of drugs like Apixaban. wjpsonline.com The transformation of these intermediates often involves the reduction of the nitro group to an amine, which can then undergo further reactions.

While specific data tables and detailed research findings for this compound are scarce, the following table summarizes the expected reactivity based on its functional groups and studies of analogous compounds.

| Functional Group | Potential Reaction Type | Reagents/Conditions | Expected Product Type | Mechanistic Considerations |

| Nitro Group | Reduction | Sn/HCl, H₂/Pd-C, NaBH₄ | 1-(3-Amino-4-chlorophenyl)propan-1-one | Stepwise reduction via nitroso and hydroxylamine (B1172632) intermediates. |

| Carbonyl Group | Aldol (B89426) Condensation | Aldehyde, Base (e.g., NaOH) | Chalcone derivative | Formation of an enolate intermediate followed by nucleophilic attack on the aldehyde. |

| Carbonyl Group | Reduction | NaBH₄, LiAlH₄ | 1-(4-Chloro-3-nitrophenyl)propan-1-ol | Nucleophilic addition of a hydride to the carbonyl carbon. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻) | Substitution of the chloro group | Generally requires harsh conditions due to the meta position of the nitro group relative to the chlorine. |

It is important to note that the actual reactivity and reaction pathways would need to be confirmed through experimental studies. The electronic and steric effects of the substituents would play a significant role in determining the outcome of these potential transformations.

Role in Advanced Organic Synthesis and Materials Science Precursors

Key Intermediate in Complex Organic Molecule Synthesis

The true value of 1-(4-Chloro-3-nitrophenyl)propan-1-one in organic synthesis lies in the distinct reactivity of its functional groups, which can be addressed selectively or in concert to build intricate molecular frameworks, particularly heterocyclic compounds. Propiophenone (B1677668) and its derivatives are recognized as important intermediates for a variety of more complex structures. google.com

The three primary reactive centers of the molecule are:

The Ketone Group: The carbonyl group can participate in a wide range of classical ketone reactions. It can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are themselves precursors to flavonoids and other heterocyclic systems. Furthermore, it can be a key component in cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing rings.

The Nitro Group: The nitro group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring. More importantly, it can be readily reduced to an amino group (-NH2). This transformation is fundamental in synthetic chemistry, as the resulting aniline (B41778) derivative opens up a vast number of subsequent reactions, including diazotization to introduce other functional groups or cyclization with the ketone side chain to form nitrogen-containing heterocycles like quinolines.

The Chloro Group: The chlorine atom on the aromatic ring is a site for nucleophilic aromatic substitution, although the conditions required may be harsh. However, its presence is crucial for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This enables the connection of the phenyl ring to other molecular fragments, significantly increasing molecular complexity.

The combination of these groups allows for multi-step, one-pot, or cascade reactions, making it an efficient starting point for synthesizing diverse and complex molecules. For instance, a synthetic route could involve the reduction of the nitro group, followed by an intramolecular cyclization involving the newly formed amine and the ketone, and finally a cross-coupling reaction at the chloro position to add further diversity.

Precursor for Advanced Functional Materials

The structural characteristics of this compound make it a promising candidate as a monomer or a precursor to monomers for the synthesis of advanced functional materials, such as high-performance polymers. Ketones are an important class of monomers used in the synthesis of various polymers due to the high reactivity of the carbonyl group. numberanalytics.com

One area of potential is in the creation of polyketones or poly(arylene ether ketone)s (PAEKs). numberanalytics.com These classes of polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. numberanalytics.com The aromatic core of this compound could be incorporated into a polymer backbone. For example, after suitable modification, the molecule could be used in step-growth polymerization reactions. The chloro and nitro groups offer handles for creating the linkages required for polymerization. For instance, reduction of the nitro group to an amine and subsequent reaction with another monomer containing carboxylic acid groups could form a polyamide.

Furthermore, the presence of the conjugated aromatic system and the potential for modification into other functional groups suggest its utility in synthesizing materials with specific electronic or optical properties. By undergoing polymerization, molecules containing such aromatic ketone structures can form polymers with applications in coatings, adhesives, and even biomedical devices. numberanalytics.com The synthesis of polyquinolines, for example, often involves the polymerization of aminophenyl ketone monomers with other ketones, a pathway that could be accessible from this compound after reduction of its nitro group. chempedia.info

| Potential Material Class | Relevant Functional Groups | Polymerization Strategy | Potential Properties |

|---|---|---|---|

| Polyketones / PAEKs | Aromatic Ketone, Chloro Group | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance |

| Polyamides | Nitro Group (reduced to Amine) | Condensation Polymerization | High strength, flexibility |

| Polyquinolines | Nitro Group (reduced to Amine), Ketone | Step-growth Polymerization (e.g., Friedländer annulation) | Thermal stability, potential conductivity |

Building Block for Synthetic Method Development and Catalyst Evaluation

A molecule with multiple, chemically distinct functional groups like this compound serves as an excellent substrate for the development of new synthetic methodologies and the evaluation of catalyst performance. researchgate.net The challenge in many chemical transformations is achieving selectivity—reacting one functional group in the presence of others.

This compound can be used as a model substrate to test the chemoselectivity of new catalysts or reagents. For example:

Selective Reduction: A new catalytic system for nitro group reduction could be tested on this molecule. A successful catalyst would reduce the nitro group to an amine while leaving the ketone and the chloro-substituent untouched. Conversely, a catalyst designed for ketone reduction (to an alcohol) could be evaluated for its ability to avoid reacting with the nitro group.

Selective Cross-Coupling: The efficiency and selectivity of a new palladium catalyst for a Suzuki or Buchwald-Hartwig reaction could be assessed. The goal would be to form a new bond at the carbon bearing the chlorine atom without interference from the other functional groups.

Orthogonal Functionalization: The compound is a platform for developing "orthogonal" synthetic strategies, where each functional group can be reacted independently of the others by choosing specific, non-interfering reaction conditions. Developing such a multi-step synthesis on this molecule would showcase the robustness and utility of the methods employed.

The development of such selective transformations is a significant area of research in organic chemistry, and having well-defined, multi-functional substrates like this compound is critical for advancing the field. nih.gov

Contribution to Novel Chemical Entities in Research

The primary contribution of a versatile building block like this compound to chemical research is its role in the creation of novel chemical entities. By applying the synthetic strategies mentioned previously, chemists can generate libraries of new compounds with unique substitution patterns and three-dimensional structures.

Starting from this single precursor, a multitude of derivatives can be accessed. For example, a reaction sequence might involve:

Condensation at the ketone: Reacting the ketone with various aldehydes to produce a series of chalcone (B49325) derivatives.

Reduction of the nitro group: Creating an amino-chalcone intermediate.

Intramolecular cyclization: Forming a novel quinoline (B57606) or other heterocyclic core.

Cross-coupling at the chloro position: Attaching a wide range of different molecular fragments.

This systematic approach allows for the exploration of chemical space around a core scaffold derived from the initial building block. The resulting novel compounds can then be screened for biological activity in drug discovery programs or investigated for unique material properties. The ability to easily generate structural diversity from a common, accessible starting material is a cornerstone of modern medicinal and materials chemistry.

Future Research Directions and Unexplored Chemical Space for 1 4 Chloro 3 Nitrophenyl Propan 1 One

Development of Novel and Sustainable Synthetic Pathways

The advancement of organic synthesis is increasingly driven by the need for efficiency, cost-effectiveness, and sustainability. nih.gov Future research on 1-(4-chloro-3-nitrophenyl)propan-1-one should prioritize the development of novel synthetic routes that align with the principles of green chemistry.

Current synthetic approaches often rely on classical methods like Friedel-Crafts acylation, which may involve harsh conditions and the use of stoichiometric Lewis acid catalysts. capes.gov.br Alternative and more sustainable methodologies could be explored:

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of related propiophenones. researchgate.net A systematic investigation into their application for the synthesis of this specific compound could lead to significantly more efficient processes.

Catalytic Approaches: Research into novel catalytic systems, such as iridium-catalyzed reductions or palladium-catalyzed coupling reactions, could open new pathways for its synthesis or the synthesis of its precursors. rsc.org For instance, methods developed for other substituted propiophenones could be adapted. researchgate.net

One-Pot Reactions: The development of tandem or one-pot reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, can greatly improve efficiency by reducing the need for intermediate purification steps. google.comresearchgate.net

Greener Solvents: A shift away from traditional volatile organic solvents towards more environmentally benign options like water (under micellar conditions), ionic liquids, or deep eutectic solvents could drastically reduce the environmental footprint of the synthesis. nih.govresearchgate.net Solvents can constitute up to 85% of the total mass in a typical pharmaceutical synthesis, making their substitution a key target for sustainability. nih.gov

A comparative analysis of potential green synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Relevant Precedents |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, improved purity. | Synthesis of natural methoxylated propiophenones. researchgate.net |

| Aqueous Micellar Catalysis | Use of water as a solvent, reduced need for organic solvents, catalyst recycling. | Sonogashira couplings for antimalarial drug synthesis. nih.gov |

| One-Pot Procedures | Increased efficiency, reduced waste from purification, time and cost savings. | Synthesis of propiophenone (B1677668) compounds from propylbenzene. google.com |

| Biocatalysis/Retrosynthesis Modeling | High selectivity, mild reaction conditions, reduced environmental impact. | Prediction of novel synthetic pathways for various chemicals. researchgate.netnih.gov |

In-depth Exploration of Understudied Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its three key functional groups: the chloro substituent, the nitro group, and the propanone side chain. While general mechanisms for reactions involving these groups are well-established, their specific interactions within this molecular framework are not fully understood.

Future mechanistic studies should focus on:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group in the ortho position. msu.eduyoutube.com This is a cornerstone reaction in the chemistry of nitroaromatics. numberanalytics.comnumberanalytics.com Detailed kinetic and computational studies are needed to quantify the activation effect and explore the stability of the intermediate Meisenheimer complex for this specific substrate. youtube.comnih.gov The rate-limiting step in such reactions is typically the initial addition of the nucleophile to the electron-deficient aromatic ring. nih.gov

Reactions at the Propanone Side Chain: The α-carbon of the ketone is susceptible to a variety of reactions, including enolization, halogenation, and condensation. The electronic influence of the substituted phenyl ring on the acidity of the α-protons and the kinetics of these reactions warrants a thorough investigation.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, hydroxylamine (B1172632), or nitroso group, depending on the reagents and conditions. numberanalytics.com The selective reduction of the nitro group in the presence of the ketone and chlorine atom is a synthetic challenge that requires detailed mechanistic understanding to achieve high selectivity.

A deeper understanding of these reaction pathways will enable more precise control over synthetic transformations, leading to the efficient production of a wide range of derivatives.

Advanced Integrated Experimental and Computational Studies